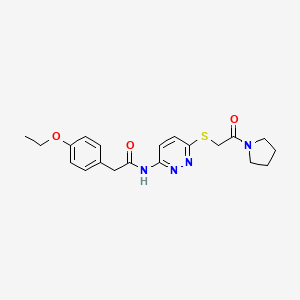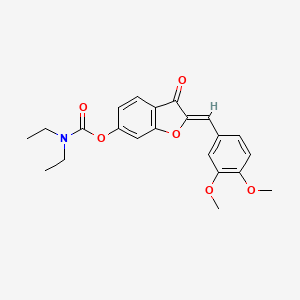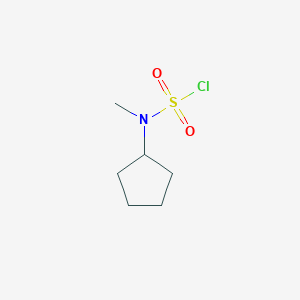
N-cyclopentyl-N-methylsulfamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N-methylsulfamoyl chloride is a chemical compound with the CAS Number: 1094918-33-8 . It has a molecular weight of 197.69 and its IUPAC name is cyclopentyl (methyl)sulfamoyl chloride .
Molecular Structure Analysis
The InChI code for N-cyclopentyl-N-methylsulfamoyl chloride is 1S/C6H12ClNO2S/c1-8(11(7,9)10)6-4-2-3-5-6/h6H,2-5H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
N-cyclopentyl-N-methylsulfamoyl chloride is used in synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety. These compounds have shown promise as antimicrobial agents. The synthesis process involved the creation of various derivatives through reactions with cyanoacetamide, acetylacetone, or arylidenes malononitrile. This synthesis pathway also led to chromene and hydrazone derivatives, proving the compound's versatility in chemical reactions (Darwish et al., 2014).
Silyl Radical-Mediated Activation
The compound has been used in silyl radical-mediated activation of sulfamoyl chlorides for creating aliphatic sulfonamides from alkenes. This method provides a single-step hydrosulfamoylation using inexpensive olefins and has significant potential for medicinal chemistry due to its capability to generate complex molecules like sulfonamide-containing cyclobutyl-spirooxindoles (Hell et al., 2019).
Use in Polymer Sciences:
- Nanofiltration Membrane Fabrication: The compound has applications in the fabrication of novel nanofiltration membranes. For instance, sodium N-cyclohexylsulfamate was found to enhance the water flux and salt rejection of membranes formed by the interfacial polymerization of certain monomers on a porous polysulfone supporting membrane. This application underscores the compound's role in improving separation technologies (Chen et al., 2015).
- Polyamide Thin-Film Composite Membrane: It's also used in creating aromatic-cycloaliphatic polyamide thin-film composite reverse osmosis membranes. These membranes exhibit improved chlorine resistance and good reverse osmosis performance. The use of specific monomers in the interfacial polymerization process on polysulfone supporting film demonstrates its utility in enhancing membrane properties (Yu et al., 2009).
Propiedades
IUPAC Name |
N-cyclopentyl-N-methylsulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S/c1-8(11(7,9)10)6-4-2-3-5-6/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSFUELEYCQKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-methylsulfamoyl chloride | |
CAS RN |
1094918-33-8 |
Source


|
| Record name | N-cyclopentyl-N-methylsulfamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate](/img/structure/B2796613.png)

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2796615.png)
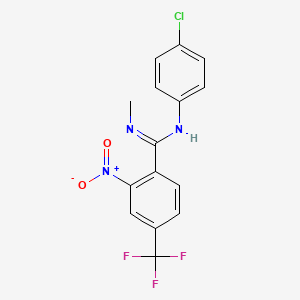
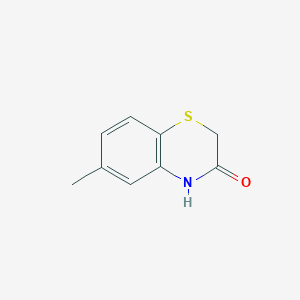
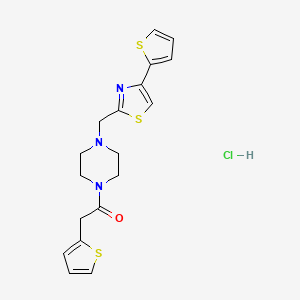
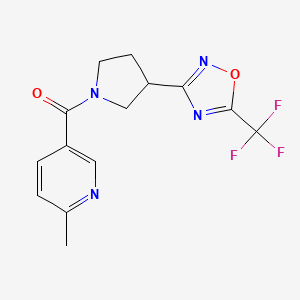
![N-(4-methylidenecyclohexyl)-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2796621.png)
![ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2796622.png)
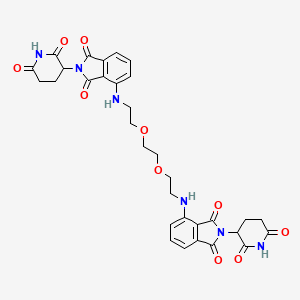
![N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

